2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
Description
2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a ketone-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring substituted with a dimethylamino-methyl group and a cyclohexyl moiety. Its molecular formula is C₁₅H₂₈N₂OS (calculated molecular weight: 284.43 g/mol).
Properties
IUPAC Name |
2-cyclohexyl-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-17(2)12-15-13-20-10-6-9-18(15)16(19)11-14-7-4-3-5-8-14/h14-15H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYQLJJPQCUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an amine under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst like aluminum chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazepane ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The closest structural analog identified is Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone (), which shares the 1,4-thiazepane core and dimethylamino-methyl substituent but differs in the cyclohexenyl group (unsaturated) versus the cyclohexyl group (saturated) in the target compound. Other analogs include triazole- and thiadiazole-based ketones (–3), though their heterocyclic frameworks differ significantly.
Structural and Physicochemical Differences
Table 1: Structural and Molecular Comparison
Biological Activity
2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclohexyl group and a thiazepane ring, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 288.43 g/mol.
Pharmacological Effects
Research indicates that compounds similar to 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone exhibit various pharmacological activities:
- Antimicrobial Activity : Several thiazepane derivatives have shown promising antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
- Antioxidant Properties : The presence of the thiazepane ring enhances the antioxidant capacity of these compounds. Studies have reported that such derivatives can scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Some analogs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The dimethylamino group is thought to play a crucial role in enhancing blood-brain barrier permeability, thereby facilitating central nervous system effects.
The biological activity of 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and oxidative stress responses.
- Receptor Modulation : Some studies suggest that the compound may interact with neurotransmitter receptors, potentially modulating synaptic transmission and neuronal excitability.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazepane derivatives. The results indicated that compounds similar to 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone exhibited IC50 values in the low micromolar range against both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.21 |
| Compound B | Escherichia coli | 7.03 |
| 2-Cyclohexyl... | Pseudomonas aeruginosa | 6.45 |
Neuroprotective Study
In a neuroprotective study conducted on animal models of Alzheimer’s disease, a related compound demonstrated significant reductions in neuronal apoptosis and improved cognitive function as measured by behavioral tests .
Q & A
Q. What are the recommended synthetic strategies for preparing 2-cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone?
- Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving condensation reactions and alkylation . For example:
- Step 1 : Form the thiazepane ring via cyclization of a diamine with a sulfur-containing reagent (e.g., CS₂ or thioacetic acid).
- Step 2 : Introduce the dimethylaminomethyl group at the 3-position of the thiazepane using a Mannich-type reaction with formaldehyde and dimethylamine .
- Step 3 : React the functionalized thiazepane with 2-cyclohexylethanone via nucleophilic substitution or ketone alkylation. Sodium ethoxide (NaOEt) in ethanol is a common base for such reactions, as seen in analogous ethanone syntheses .
- Validation : Monitor reaction progress using TLC and characterize intermediates via -NMR and IR spectroscopy .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques :
- -NMR/-NMR : Verify the presence of cyclohexyl protons (δ 1.0–2.5 ppm), thiazepane methylene groups (δ 2.8–3.5 ppm), and dimethylamino protons (δ 2.2–2.4 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z 350–400 range) and fragmentation patterns using electron ionization (EI-MS) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, especially for the thiazepane ring and cyclohexyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting or MS fragments) require multi-technique validation :
- 2D NMR (COSY, HSQC, HMBC) : Map proton-carbon correlations to confirm connectivity, particularly for overlapping signals in the thiazepane or cyclohexyl regions .
- Isotopic Labeling : Use - or -labeled precursors to trace ambiguous peaks in complex heterocycles like the thiazepane ring .
- Computational Chemistry : Compare experimental IR or NMR data with density functional theory (DFT)-simulated spectra to identify discrepancies .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation steps and non-polar solvents (toluene) for cyclization reactions .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature Control : Perform low-temperature (−78°C) lithiation for sensitive intermediates and high-temperature (reflux) steps for ring closure .
Q. How can researchers investigate the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated degradation studies :
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (25–300°C) .
- Hygroscopicity Testing : Expose the compound to controlled humidity (40–80% RH) and monitor deliquescence via dynamic vapor sorption (DVS) .
- Photostability : Use UV-Vis spectroscopy to detect decomposition under UV light (λ = 254–365 nm) .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical functional groups (e.g., dimethylamino, thiazepane) using software like Schrödinger or MOE .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes or receptors) by simulating ligand-protein binding over 100+ ns trajectories .
- QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with experimental bioactivity data .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purification : Recrystallize the compound from ethanol/water mixtures to remove impurities affecting melting behavior .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions and compare with literature values for analogous structures .
- Polymorph Screening : Test crystallization conditions (e.g., slow evaporation vs. crash cooling) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
